molecular formula C20H18N4O5S B2834171 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897474-94-1

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2834171
CAS No.: 897474-94-1
M. Wt: 426.45
InChI Key: PGDPSAPXUNSTFH-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of structural elements, including a dioxin ring, a nitrobenzothiazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the dioxin ring through a cyclization reaction. Subsequent steps involve the introduction of the nitrobenzothiazole and piperazine moieties through nucleophilic substitution and coupling reactions. The reaction conditions generally require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxin derivatives, nitrobenzothiazole-containing molecules, and piperazine-based structures. Examples include:

  • (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanone
  • 4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine
  • (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(benzothiazol-2-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone lies in its combination of structural elements, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c25-19(17-12-28-15-3-1-2-4-16(15)29-17)22-7-9-23(10-8-22)20-21-14-6-5-13(24(26)27)11-18(14)30-20/h1-6,11,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDPSAPXUNSTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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